(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester
Description
Properties
IUPAC Name |
benzyl (2S,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11-16-9(7-19-11)10(17)18-6-8-4-2-1-3-5-8/h1-5,9,11,16H,6-7H2/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKOYOIHUHJSRY-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@@H](O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Serine Esters with Trifluoroacetaldehyde Hemiacetal
The foundational step involves the acid-catalyzed condensation of L-serine benzyl ester hydrochloride with trifluoroacetaldehyde methyl hemiacetal. Pyridinium p-toluenesulfonate (PPTS) catalyzes this reaction in toluene under azeotropic conditions (Dean-Stark apparatus) at 140°C, driving imine formation and subsequent cyclization to the oxazolidine ring. The reaction yields a mixture of cis- and trans-4-trifluoromethyl-pseudoproline-benzyl ester diastereomers, which are separable via silica gel chromatography (cyclohexane/ethyl acetate gradient).
Key Reaction Parameters
Stereochemical Control and Diastereomer Resolution
The trans-isomer predominates due to steric hindrance between the CF₃ group and the oxazolidine ring’s substituents. Flash chromatography with cyclohexane/ethyl acetate (70:30 to 60:40) resolves the diastereomers, with the cis-isomer eluting first. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry: the cis-isomer exhibits distinct coupling patterns (e.g., $$^3J{H-F}$$ = 5.2 Hz) compared to the *trans*-isomer ($$^3J{H-F}$$ = 4.5 Hz).
Functionalization and Protection Strategies
N-Acylation with Fluorenylmethyloxycarbonyl (Fmoc) Groups
Post-condensation, the pseudoproline undergoes N-acylation using Fmoc-protected amino acid chlorides. For example, Fmoc-L-prolyl chloride reacts with cis-CF₃ΨPro-OBn in dichloromethane at room temperature, yielding Fmoc-L-Pro-CF₃ΨPro-OBn in 76–97% yield. This step introduces orthogonal protection for subsequent solid-phase peptide synthesis (SPPS).
Benzyl Ester Deprotection via Hydrogenolysis
Catalytic hydrogenation (10% Pd/C, H₂ gas) cleaves the benzyl ester, generating the free carboxylic acid (Fmoc-L-Pro-CF₃ΨPro-OH). This step is quantitative and preserves the oxazolidine ring’s integrity.
Optimization of Hydrolysis and Saponification
Calcium-Mediated Saponification
Recent methodologies employ CaCl₂ and NaOH in isopropanol/water (7:3) to hydrolyze ester functionalities while protecting base-sensitive groups. This approach minimizes Fmoc deprotection and improves yields (36–82%) compared to traditional alkaline hydrolysis.
Optimized Conditions
Analytical Validation and Characterization
Spectroscopic Confirmation
- ¹H NMR : The cis-isomer shows distinct resonances for the oxazolidine protons (δ 3.39–3.63 ppm) and CF₃ coupling ($$^3J_{H-F}$$ = 5.2 Hz).
- ¹⁹F NMR : Singlets at δ -79.98 ppm (cis) and -79.41 ppm (trans).
- IR Spectroscopy : Stretching vibrations at 1751 cm⁻¹ (C=O ester) and 1687 cm⁻¹ (oxazolidine C=N).
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity, with retention times of 4.5 min (cis) and 6.9 min (trans).
Comparative Analysis of Synthetic Methods
| Parameter | Classical Method | Calcium-Mediated |
|---|---|---|
| Yield | 70–80% | 36–82% |
| Diastereomeric Ratio | 9:1 (trans:cis) | Not reported |
| Reaction Time | 2–4 hours | 16 hours |
| Stereocontrol | Moderate | High |
Chemical Reactions Analysis
Esterification and Deprotection Reactions
The benzyl ester group undergoes controlled hydrolysis under acidic or catalytic hydrogenation conditions. For example:
-
Deprotection : Treatment with trifluoroacetic acid (TFA)/water/TIS (9.0:0.5:0.25) removes the benzyl ester and other acid-labile protecting groups in a single step .
-
Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyl ester to yield the free carboxylic acid, critical for subsequent peptide coupling .
Peptide Coupling and Conformational Influence
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack during peptide bond formation. Key observations include:
-
Amide Bond Isomerization : In model compound Ac-TfmPro-OMe, the equilibrium constant , indicating a slight preference for the s-trans conformation over s-cis .
-
Activation Energy : The cis-to-trans isomerization barrier is , marginally lower than native proline () .
| Parameter | (2S,4S)-TfmPro | Native Proline |
|---|---|---|
| 4.0 | 4.5 | |
| 81.8 | 84.5 |
Oxidation and Dimerization
Post-synthesis, the compound participates in disulfide bond formation:
-
Oxidation : Hydrogen peroxide (H₂O₂) oxidizes thiol groups in penicillamine residues to form intramolecular disulfide bonds, critical for cyclized peptides like α4β7 antagonists .
-
Dimerization : A diglycolate linker connects two decapeptide units, enhancing binding avidity in therapeutic agents .
Stereochemical Stability
The (2S,4S) configuration remains intact under standard synthesis conditions:
Scientific Research Applications
Protein Stability and Folding
Fluorinated prolines, including (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester, have been utilized to enhance protein stability and folding pathways. In studies involving ubiquitin, the incorporation of fluorinated prolines demonstrated significant effects on protein-protein interactions and dynamics. For instance, the compound was shown to alter the cis-trans ratios of peptide bonds when interacting with peptidyl-prolyl isomerases like cyclophilin D .
Peptide Synthesis
The compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural properties help prevent peptide aggregation, which is crucial for synthesizing high-purity peptides. Pseudoproline derivatives have been employed to facilitate the synthesis of complex peptides with improved yields and reduced side reactions .
Anticancer Activity
Recent studies have investigated the potential anticancer properties of compounds derived from this compound. For example, analogs incorporating this pseudoproline exhibited significant cytotoxic effects against various cancer cell lines, demonstrating their potential as therapeutic agents .
Study on Protein Dynamics
A notable study explored the use of this compound in understanding protein dynamics through NMR spectroscopy. The incorporation of this compound into peptide sequences allowed researchers to monitor conformational changes in real-time, providing insights into binding affinities and interaction mechanisms with target proteins .
Synthesis of Peptidomimetics
In another case study, researchers synthesized peptidomimetics based on this compound to mimic neuroprotective peptides. These peptidomimetics were evaluated for their ability to penetrate biological membranes and exert neuroprotective effects in vitro, highlighting the compound's versatility in drug design .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Protein Stability | Enhances folding and stability in proteins like ubiquitin | Alters cis-trans ratios; improves binding |
| Peptide Synthesis | Used as a building block in SPPS | Reduces aggregation; improves yield |
| Anticancer Activity | Investigated for cytotoxic effects against cancer cell lines | Significant inhibition observed |
| Protein Dynamics Monitoring | NMR studies to observe conformational changes | Real-time insights into protein interactions |
Mechanism of Action
The mechanism of action of (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester involves its ability to disrupt secondary structures in peptides. This disruption is achieved through the introduction of the pseudoproline ring, which induces conformational changes in the peptide backbone. The trifluoromethyl group further enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural uniqueness of (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester lies in its trifluoromethyl substituent and benzyl ester group. Comparable compounds include:
- Boc-(2S,4S)-perfluoro-tert-butyl-4-hydroxyproline methyl ester (Compound 8, ): Features a perfluoro-tert-butyl group (-C(CF₃)₃) instead of -CF₃ and a methyl ester.
- (2S,4S)-1-Boc-4-benzyl-5-oxopyrrolidine-2-carboxylic acid ethyl ester () : Lacks fluorine substituents but shares a benzyl group at the 4-position. The ethyl ester here may reduce steric bulk compared to the benzyl ester in the target compound .
Physicochemical Properties
Key Findings and Limitations
- Fluorinated pseudoprolines like the target compound balance conformational control and spectroscopic utility, but direct comparative data on trifluoromethyl derivatives remain scarce.
- highlights the versatility of fluorinated prolines in imaging, while underscores challenges in commercial availability for non-fluorinated analogs.
- Future studies should address the stability and peptide-compatibility of benzyl esters in trifluoromethyl-pseudoprolines, as well as comparative ¹⁹F NMR performance.
Biological Activity
(2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester is a modified amino acid that has garnered significant attention in the field of medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This compound serves as a proline surrogate, influencing the conformational dynamics of peptides and proteins, which can enhance their stability and bioactivity.
Synthesis and Structural Properties
The synthesis of this compound typically involves modifications to standard proline derivatives. The introduction of a trifluoromethyl group enhances hydrophobic interactions, which can affect the compound's overall conformation and biological interactions. The compound has been characterized using various techniques, including NMR and X-ray crystallography, confirming its diastereomeric purity and structural integrity .
The biological activity of this compound is primarily attributed to its ability to induce cis-amide bonds in peptide backbones. This modification can lead to enhanced stability against proteolytic degradation and improved binding affinities for biological targets. The incorporation of this pseudoproline into peptides has been shown to modulate their conformational preferences, potentially increasing their efficacy as therapeutic agents .
Antimicrobial Properties
Research has demonstrated that peptides containing (2S,4S)-4-Trifluoromethyl-pseudoproline exhibit notable antimicrobial activity. For instance, studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range against various Gram-positive and Gram-negative bacteria. These findings suggest that the compound may enhance the membrane-disrupting capabilities of peptides, leading to rapid bacterial cell lysis .
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects of peptides modified with (2S,4S)-4-Trifluoromethyl-pseudoproline, it was found that they generally exhibited low toxicity towards mammalian cell lines. This selectivity is crucial for developing therapeutic agents that target bacterial infections without adversely affecting human cells. The balance between antimicrobial potency and cytotoxicity is an essential consideration in drug design .
Study 1: Peptide Modifications
In a study focusing on the modification of gramicidin S analogues with (2S,4S)-4-Trifluoromethyl-pseudoproline, researchers observed that these analogues maintained structural integrity while enhancing antimicrobial activity. Circular dichroism spectroscopy indicated that the modified peptides retained a similar helical structure to the parent compound, suggesting that the pseudoproline did not significantly disrupt the peptide's conformation .
Study 2: Cancer Therapeutics
Another study investigated the use of (2S,4S)-4-Trifluoromethyl-pseudoproline in developing peptidomimetics targeting heat shock protein 90 (Hsp90), a critical player in cancer cell proliferation. The incorporation of this pseudoproline improved the binding affinity of the peptidomimetics to Hsp90, demonstrating potential for therapeutic applications in oncology .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for achieving high enantiomeric purity in (2S,4S)-4-Trifluoromethyl-pseudoproline-benzyl ester?
- Methodology :
- Chiral Auxiliaries : Use (2S,4S)-configured precursors, such as Boc-protected hydroxyproline derivatives, to control stereochemistry during fluorination. For example, trifluoromethylation can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions (N₂ atmosphere) to minimize side reactions .
- Purification : Employ chiral column chromatography (e.g., with cellulose-based stationary phases) to resolve enantiomers. Confirmation of purity via ¹⁹F NMR or polarimetry is critical .
Q. How can NMR spectroscopy be optimized to confirm the stereochemistry and trifluoromethyl positioning in this compound?
- Methodology :
- ¹H-¹H Coupling Analysis : Compare coupling constants (e.g., J₃,₄ for proline ring protons) with literature values of (2S,4S) configurations. For example, in analogous compounds, J₃,4 values < 4 Hz indicate cis-4-hydroxyproline stereochemistry .
- ¹⁹F NMR : Leverage the distinct chemical shift of the trifluoromethyl group (δ ~ -60 to -70 ppm) to confirm substitution position and assess electronic effects on the proline ring .
Q. What are the standard protocols for characterizing ester hydrolysis kinetics under acidic/basic conditions?
- Methodology :
- Acidic Hydrolysis : Monitor benzyl ester cleavage using TLC or HPLC under 1 M HCl/THF (1:1 v/v) at 50°C. Quench aliquots at intervals and quantify residual ester via UV-vis (λ = 254 nm) .
- Basic Hydrolysis (Saponification) : Use 0.1 M NaOH in MeOH/H₂O (3:1), track reaction progress via pH titration, and isolate products (carboxylic acid and benzyl alcohol) via acidification and extraction .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the conformational dynamics of the pseudoproline ring, and what experimental techniques validate these effects?
- Methodology :
- X-ray Crystallography : Resolve crystal structures to identify envelope or twist-boat conformations. For example, shows that substituents like nitro or benzyl groups induce envelope conformations via steric or electronic effects .
- Dynamic NMR : Analyze variable-temperature ¹H NMR to study ring puckering rates. Slow exchange between conformers at low temperatures (< -40°C) reveals distinct trifluoromethyl-induced rigidity .
Q. What strategies mitigate side reactions during trifluoromethylation of pseudoproline precursors?
- Methodology :
- Reagent Selection : Avoid strong bases (e.g., LDA) that may deprotonate the proline ring. Use milder fluorinating agents like (PhSO₂)₂NF (DAST analogs) with controlled stoichiometry .
- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a p-nitrobenzoate ester) to prevent undesired fluorination at the 4-position. Remove the protecting group post-fluorination using K₂CO₃/MeOH .
Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across fluorination methodologies?
- Methodology :
- Controlled Replication : Reproduce methods under identical conditions (solvent purity, inert atmosphere, reagent batches). For example, reports yields of 70–85% using DAST, but lower yields (<50%) may arise from trace moisture .
- Side-Product Analysis : Use LC-MS to identify byproducts (e.g., over-fluorinated species or epimerized derivatives). Adjust reaction time/temperature to minimize decomposition .
Q. What role does the benzyl ester play in modulating solubility for bioconjugation or peptide synthesis applications?
- Methodology :
- Solubility Screening : Compare solubility in polar (DMSO, DMF) vs. nonpolar (toluene, CH₂Cl₂) solvents. Benzyl esters enhance solubility in organic phases, facilitating solid-phase peptide synthesis (SPPS) .
- Selective Deprotection : Use hydrogenolysis (H₂/Pd-C) or TFA cleavage to remove the benzyl group while retaining acid-sensitive functionalities (e.g., trifluoromethyl) .
Data Contradiction Analysis
Q. How should conflicting data on the hydrolytic stability of the benzyl ester in acidic vs. neutral media be reconciled?
- Methodology :
- pH-Dependent Kinetics : Conduct parallel hydrolysis experiments at pH 2 (HCl), 7 (buffer), and 10 (NaOH). Use Arrhenius plots to compare activation energies. suggests alkaline conditions accelerate hydrolysis via nucleophilic attack, while acidic conditions favor protonation of the ester carbonyl .
- Structural Validation : Confirm post-hydrolysis products (carboxylic acid vs. carboxylate) via IR (C=O stretch at 1700 cm⁻¹ for acid) and [¹³C NMR] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
